Bromobenzene-d5 Bromobenzene-d5 Bromobenzene-d5 is a deuterated derivative of bromobenzene having an isotopic purity of 99.5 atom% D. Temperature dependent 1H-NMR (Proton Nuclear Magnetic Resonance) spectra of calixarenes (p-tert-butylcalix-[4]- and calixarene) have been investigated in CDCl3 and bromobenzene-d5. Imaginary refractive indices, real refractive indices and other absorption quantities and imaginary molar polarizability spectra of liquid bromobenzene-d5 have been evaluated.

Brand Name: Vulcanchem
CAS No.: 4165-57-5
VCID: VC21083122
InChI: InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
SMILES: C1=CC=C(C=C1)Br
Molecular Formula: C6H5Br
Molecular Weight: 162.04 g/mol

Bromobenzene-d5

CAS No.: 4165-57-5

Cat. No.: VC21083122

Molecular Formula: C6H5Br

Molecular Weight: 162.04 g/mol

* For research use only. Not for human or veterinary use.

Bromobenzene-d5 - 4165-57-5

Specification

Description Bromobenzene-d5 is a deuterated derivative of bromobenzene having an isotopic purity of 99.5 atom% D. Temperature dependent 1H-NMR (Proton Nuclear Magnetic Resonance) spectra of calixarenes (p-tert-butylcalix-[4]- and calixarene) have been investigated in CDCl3 and bromobenzene-d5. Imaginary refractive indices, real refractive indices and other absorption quantities and imaginary molar polarizability spectra of liquid bromobenzene-d5 have been evaluated.

CAS No. 4165-57-5
Molecular Formula C6H5Br
Molecular Weight 162.04 g/mol
IUPAC Name 1-bromo-2,3,4,5,6-pentadeuteriobenzene
Standard InChI InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Standard InChI Key QARVLSVVCXYDNA-RALIUCGRSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])Br)[2H])[2H]
SMILES C1=CC=C(C=C1)Br
Canonical SMILES C1=CC=C(C=C1)Br

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